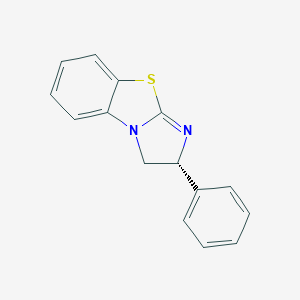

(+)-Benzotetramisole

Beschreibung

Historical Development of Asymmetric Catalysis and Lewis Base Organocatalysis

The journey of asymmetric synthesis traces back to Louis Pasteur's discovery of molecular chirality in 1848 and his subsequent observation of biological enantioselectivity in 1857 fishersci.finih.gov. While early asymmetric catalysis saw modest beginnings, such as Bredig and Fiske's cinchona alkaloid-catalyzed cyanohydrin synthesis in 1912, the field truly began to flourish in the latter half of the 20th century guidetopharmacology.org. Key milestones include the publication of Morrison and Mosher's "Asymmetric Organic Reactions" in 1968, followed by Morrison's five-volume series "Asymmetric Synthesis" in the mid-1980s, and the comprehensive "Comprehensive Asymmetric Catalysis" in 1999 nih.gov.

Historically, catalysis was primarily associated with transition metals and enzymes. However, a significant shift occurred with the recognition and rapid development of organocatalysis, which utilizes small organic molecules as catalysts guidetopharmacology.org. This third pillar of asymmetric catalysis, alongside metal-catalyzed reactions and biocatalysis, gained widespread recognition, culminating in the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan for their pioneering work in this area nih.govguidetopharmacology.org.

Lewis base organocatalysis, a subset of organocatalysis, involves catalysts that donate a lone pair of electrons to activate substrates. This activation mode allows Lewis bases to enhance both the electrophilic and nucleophilic character of molecules to which they are bound, leading to remarkable versatility in promoting chemical reactions. This approach encompasses various activation modes, including enamine, iminium, SOMO activation, and the generation of ammonium (B1175870) and azolium enolates.

Emergence of Isothiourea Catalysts in Enantioselective Transformations

Within the expanding landscape of Lewis base organocatalysis, isothiourea catalysts have emerged as particularly viable and widely used agents for enantioselective transformations. These chiral derivatives have seen rapid development in recent years due to their ability to promote a broad range of enantio- and diastereoselective reactions. Isothioureas function primarily as nucleophilic catalysts, with their most common application being in acyl transfer reactions.

Their versatility stems from their capacity to generate various reactive intermediates, including acyl ammonium, α,β-unsaturated acyl ammonium, ammonium enolate, and silyl (B83357) ammonium species, from readily accessible starting materials. This ability to activate substrates and direct stereochemical outcomes has made isothiourea catalysts indispensable tools in modern asymmetric synthesis.

Genesis of (+)-Benzotetramisole: Seminal Discoveries and Initial Applications

The specific compound this compound (BTM) is an amidine-based catalyst that gained prominence in the field of asymmetric catalysis. It is a benzannulated derivative of the antihelminthic pharmaceutical tetramisole, which itself demonstrated catalytic competence. The seminal report that truly highlighted the potential of isothioureas for asymmetric catalysis, and specifically BTM, came from the group of Birman and Li in 2006. They demonstrated its power as an acyl transfer catalyst, particularly in the kinetic resolution of secondary alcohols.

Following Birman's initial discoveries, BTM was further explored and its utility expanded. Romo and co-workers successfully employed BTM as a precursor of ammonium enolates in a highly stereoselective intramolecular domino process known as nucleophile-catalyzed aldol-lactonization (NCAL). Concurrently, Smith and his group significantly expanded the scope of BTM's applications to a variety of other processes.

The efficacy of this compound as a chiral catalyst is evident in its application across diverse enantioselective transformations, often delivering high levels of stereocontrol. Its physical properties include a melting point of 91.0 to 95.0 °C and a specific rotation of 245° (C=1, MeOH).

Table 1: Representative Initial Applications of this compound

| Reaction Type | Substrates/Process Example | Key Outcome | Reference |

| Kinetic Resolution of Secondary Benzylic Alcohols | - | Outstanding enantioselectivity | |

| Dynamic Kinetic Resolution of Azlactones | Azlactones with di(1-naphthyl)methanol | Up to 96% enantiomeric excess (ee) | |

| Asymmetric-Rearrangement | Allylic quaternary ammonium salts | Up to >95:5 diastereomeric ratio (dr); up to >99% ee | |

| Michael Addition/Cyclization (Polymer-supported BTM) | Phenylacetic acid with tosylimine 6a | Full conversion in 2 hours, excellent enantioselectivity | |

| Michael Addition (HyperBTM derivative) | Malonates to α,β-unsaturated para-nitrophenyl (B135317) esters | Up to >99:1 enantiomeric ratio (er) | |

| Tandem Palladium and Isothiourea Relay Catalysis | N,N-disubstituted glycine (B1666218) aryl esters and allylic phosphates | High diastereo- and enantioselectivity for α-amino acid derivatives |

The development of scalable synthetic routes for this compound has also been reported, including a chromatography-free, two-step synthesis of both enantiomers and the racemate on a 10-gram scale from commercially available materials. This practical accessibility further underscores its importance as a versatile and powerful chiral organocatalyst.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCWPCVAVSIFLO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468566 | |

| Record name | (+)-Benzotetramisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885051-07-0 | |

| Record name | (+)-Benzotetramisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of + Benzotetramisole

Established Synthetic Pathways for (+)-Benzotetramisole

The development of practical synthetic approaches has been crucial for the widespread adoption of this compound as a catalyst.

Scalable and Chromatography-Free Synthesis Approaches

A notable advancement in the synthesis of benzotetramisole (BTM), including its enantiomeric forms, is a scalable and chromatography-free two-step procedure starting from commercially available materials. This method allows for the production of BTM on a gram scale, specifically around 10 grams. thieme-connect.com, researchgate.net, researchgate.net, thieme-connect.com

The optimized synthesis involves the reaction of 2-chlorobenzothiazole (B146242) with 2-phenylglycinol, followed by a cyclization step. thieme-connect.com Key modifications to the workup procedure include the use of a toluene (B28343) azeotrope to remove residual triethylamine (B128534) and treatment of the final organic solution with charcoal for decolourisation. Subsequent trituration of the crude product with hot diethyl ether consistently yields analytically pure BTM. This approach has demonstrated high yields, typically ranging from 73% to 84% for both enantiomers and the racemate. thieme-connect.com

Exploration of Enantiomeric and Racemic Synthesis

The scalable and chromatography-free synthetic methodology described above is versatile, allowing for the preparation of both enantiomers, this compound and (-)-Benzotetramisole, as well as the racemic mixture. researchgate.net, thieme-connect.com, researchgate.net, researchgate.net, thieme-connect.com This flexibility is critical for applications requiring either a specific enantiomer for asymmetric catalysis or the racemic form for initial screening and optimization studies. This compound is systematically named (2R)-2-phenyl-1,2-dihydroimidazo[2,1-b] Current time information in Bangalore, IN.cenmed.combenzothiazole (B30560), while its enantiomer, (-)-Benzotetramisole, is (2S)-2-phenyl-1,2-dihydroimidazo[2,1-b] Current time information in Bangalore, IN.cenmed.combenzothiazole. nih.gov, nih.gov, tcichemicals.com

Rational Design and Preparation of this compound Derivatives

Beyond the parent compound, the rational design and synthesis of this compound derivatives have led to catalysts with enhanced or altered reactivity and selectivity profiles.

Development of Ring-Expanded Analogues (e.g., Homobenzotetramisole)

Homobenzotetramisole (HBTM) represents a significant class of ring-expanded analogues of BTM. Structurally, HBTM incorporates a tetrahydropyrimidine (B8763341) moiety, distinguishing it from BTM's imidazoline (B1206853) ring. researchgate.net, jku.at, jku.at, researchgate.net, acs.org This structural modification results in a catalyst with higher catalytic activity and a distinct structure-selectivity profile compared to the parent BTM. researchgate.net, researchgate.net, acs.org

HBTM, such as (R)-HBTM ((2R)-2-Phenyl-3,4-dihydro-2H-pyrimido[2,1-b] Current time information in Bangalore, IN.cenmed.combenzothiazole), has proven particularly effective in the kinetic resolution of secondary benzylic alcohols and, notably, for 2-aryl-substituted cycloalkanols. researchgate.net, researchgate.net, acs.org The synthesis of HBTM typically involves the condensation of a chiral γ-aminoalcohol with a suitable precursor, followed by a cyclization step. acs.org Further improvements in enantioselectivity and catalytic activity have been achieved through the introduction of additional groups, such as an isopropyl group (e.g., HBTM 2) or other substituents, at position 3 of the dihydropyrimidine (B8664642) ring. jku.at, jku.at, researchgate.net

Engineering of Axially Chiral Benzotetramisole Catalysts

A sophisticated approach to enhancing the catalytic capabilities of benzotetramisole involves the engineering of axially chiral benzotetramisole (AxBTM) catalysts. These novel catalysts possess both central and axial chirality, creating a unique three-dimensional microenvironment that influences stereochemical outcomes. researchgate.net, researcher.life

The interplay between these two forms of chirality in AxBTMs collaboratively regulates stereochemistry in catalytic reactions, leading to high levels of stereoselectivity that are often challenging to achieve with conventional BTM catalysts. researchgate.net, researcher.life AxBTM catalysts have been successfully employed in various cycloaddition reactions, including the (2+2) cycloaddition between α-fluoro-α-aryl anhydride (B1165640) with imines or oxindoles, and the sequential gold/AxBTM-catalyzed (4+2) cycloaddition of enynamides with pentafluorophenyl esters. researchgate.net, researcher.life The concept of atropisomerism is central to the design of these axially chiral systems. uni-stuttgart.de

Strategies for Diphenyl Substitution and Expanded Structural Diversity

Strategies for expanding the structural diversity of benzotetramisole derivatives include the introduction of diphenyl substitution. A reported method for synthesizing chiral benzotetramisole catalysts with diphenyl substitution utilizes 2-amino-1,2-diphenylethane-1-alcohol, substituted with various optically active groups, as the initial raw material. google.com

This synthetic pathway proceeds through a two-step reaction sequence involving amination and cyclization. google.com The incorporation of diphenyl groups not only broadens the range of available chiral benzotetramisole catalysts but also introduces a new class of diphenyl-substituted systems into the benzotetramisole family. google.com These diphenyl-substituted catalysts have demonstrated good catalytic activity in specific transformations, such as photoinduced Volvox rearrangement/asymmetric tandem cyclization reactions. google.com This strategic substitution allows for the fine-tuning of steric and electronic properties, contributing to the expanded utility and diversity of benzotetramisole-based catalysts.

Immobilization and Heterogenization of this compound

The immobilization and heterogenization of homogeneous catalysts, such as this compound (BTM), are crucial strategies in asymmetric catalysis to enhance sustainability and economic viability. This approach facilitates straightforward catalyst separation and recovery, often through simple filtration or magnetic decantation, thereby eliminating tedious workup stages and enabling continuous production of chiral compounds sigmaaldrich.comwikipedia.orgwikipedia.org. Heterogeneous catalysis provides a versatile opportunity to address challenges related to high catalyst loadings and waste generation associated with homogeneous systems nih.gov.

Design and Synthesis of Supported this compound Analogues

The design of supported this compound analogues focuses on attaching the chiral catalyst to an insoluble support while preserving its catalytic activity and enantioselectivity. A key consideration in this design is to ensure that the immobilization point is spatially remote from the active catalytic site, typically the thiourea (B124793) moiety, to minimize steric hindrance and maintain performance sigmaaldrich.comwikipedia.org.

A notable example involves the synthesis of a polystyrene-supported, enantiopure BTM analogue, often referred to as "5" or "HyperBTM" sigmaaldrich.comwikipedia.orgwikipedia.orgnih.gov. This analogue was prepared through a five-step synthetic sequence starting from enantiopure (2S,3S)-phenylglycidol, which is readily available via catalytic asymmetric Sharpless epoxidation sigmaaldrich.comwikipedia.org.

The synthetic pathway for this polystyrene-supported BTM analogue typically includes:

Regioselective Ring-Opening: An alkynyl epoxy ether, derived from (2S,3S)-phenylglycidol, undergoes regioselective ring-opening with ammonia (B1221849) to yield an amino alcohol sigmaaldrich.comwikipedia.org.

Propargylated Benzothiazole Formation: The amino alcohol is then reacted with chlorobenzothiazole under heating to form a propargylated benzothiazole intermediate, which incorporates the necessary structural elements for both the isothiourea moiety and the immobilization handle sigmaaldrich.comwikipedia.org.

Cyclization to Isothiourea: Cyclization to the isothiourea core is achieved through a two-step protocol. This involves mesylation of the secondary hydroxyl group, followed by an intramolecular SN2 displacement by the nucleophilic benzothiazole nitrogen of the propargylated intermediate sigmaaldrich.comwikipedia.org.

Immobilization via Click Chemistry: The final immobilization step utilizes a copper-catalyzed alkyne azide (B81097) cycloaddition (CuAAC), often referred to as "click chemistry," to attach the functionalized isothiourea intermediate onto azidomethyl polystyrene sigmaaldrich.comwikipedia.org.

This method resulted in a high immobilization yield (98%) and a catalyst loading of 0.9 mmol g⁻¹ for the supported BTM analogue sigmaaldrich.comwikipedia.org. Beyond polystyrene, other support materials have been explored, including silica, which can be modified to facilitate ionic interactions, and magnetic nanoparticles for easier separation sigmaaldrich.comnih.gov. Additionally, the concept of axially chiral benzotetramisole (AxBTM) catalysts has emerged, incorporating both central and axial chirality to create a multi-layered chiral microenvironment that can enhance stereocontrol in cycloaddition reactions amazonaws.comfishersci.dk.

Evaluation of Recyclability and Performance in Batch and Flow Systems

The recyclability and performance of immobilized this compound analogues have been extensively evaluated in both batch and continuous flow systems, demonstrating significant advantages over their homogeneous counterparts.

Batch System Performance: The polystyrene-supported BTM analogue (catalyst "5") exhibited robust performance in batch mode. In domino Michael addition/cyclization reactions, it maintained high catalytic activity and consistent enantioselectivity (97% ee) over six consecutive reaction cycles sigmaaldrich.comwikipedia.org. Catalyst recovery in batch operations was simplified to a straightforward filtration followed by washing with dichloromethane (B109758) sigmaaldrich.comwikipedia.org. Initial deactivation issues were identified, with pivaloyl chloride (a reagent used for activating arylacetic acids) being pinpointed as the primary cause of deactivation nih.gov. However, a modified experimental protocol was developed to account for this, enabling multiple recycling with only a marginal decrease in catalytic activity nih.gov.

Flow System Performance: The application of immobilized BTM analogues in continuous flow systems represents a significant advancement, offering several benefits such as avoiding hot spots, providing higher effective catalyst/reagent loading, and eliminating the need for additional separation processes for catalyst recycling wikipedia.org.

A notable continuous flow setup involved a sequential process where phenylacetic acid activation (14.2 min residence time), asymmetric domino Michael addition/cyclization (7.5 min residence time), and aqueous workup were all performed in a continuous manner nih.gov. This system, utilizing a 0.54 mmol catalyst sample, operated for 11 hours and successfully produced 4.44 g of dihydropyridinone product with excellent enantiomeric excess (>99.9% ee) nih.gov. This performance demonstrated superior conversion and enantioselectivity compared to traditional batch processes.

Furthermore, polymer-supported isothiourea HyperBTM (2S,3R)-1 has been effectively employed in continuous flow for the acylative kinetic resolution of secondary and tertiary alcohols, yielding results comparable to batch processes in terms of yield and selectivity nih.gov. The use of packed bed reactors, where the reaction solution flows through the immobilized catalyst, has proven effective in continuous flow, simultaneously facilitating the reaction and catalyst separation wikipedia.org. While some immobilized catalysts might show mechanical degradation during filtration in batch, continuous flow setups with packed bed reactors help overcome this by allowing simultaneous reaction and catalyst separation wikipedia.org.

The following table summarizes key performance metrics for the polystyrene-supported this compound analogue (Catalyst 5) in batch and flow systems:

Table 1: Performance of Polystyrene-Supported this compound Analogue (Catalyst 5)

| Metric | Batch System (Domino Michael Addition/Cyclization) sigmaaldrich.comwikipedia.org | Flow System (Domino Michael Addition/Cyclization) nih.gov |

| Activity | High activity over 6 cycles sigmaaldrich.comwikipedia.org | High activity; higher conversion than batch |

| Enantioselectivity (ee) | Consistent 97% ee over 6 cycles sigmaaldrich.comwikipedia.org | >99.9% ee; higher enantioselectivity than batch nih.gov |

| Recyclability | Simple filtration; 6 consecutive cycles sigmaaldrich.comwikipedia.org | Continuous operation; catalyst embedded in packed bed wikipedia.orgnih.gov |

| Catalyst Recovery | By filtration and washing sigmaaldrich.comwikipedia.org | No additional separation required wikipedia.org |

| Operational Time | Not specified for continuous operation, batch cycles are 2h each sigmaaldrich.com | 11 hours continuous operation nih.gov |

| Product Yield | High isolated yields (mean ee 98%) sigmaaldrich.com | 4.44 g product obtained (over 11h) nih.gov |

| Deactivation Source | Pivaloyl chloride identified nih.gov | Minimized by optimized protocol nih.gov |

Catalytic Mechanisms and Stereochemical Control in + Benzotetramisole Catalysis

Fundamental Modes of Catalytic Action

(+)-Benzotetramisole primarily functions through three distinct, yet often interconnected, modes of catalytic action: acyl transfer catalysis, nucleophile-catalyzed processes via ammonium (B1175870) enolates, and as a chiral Lewis base. These modes are not mutually exclusive and can operate in concert to achieve complex molecular transformations.

One of the most well-established roles of this compound is as an enantioselective acyl transfer catalyst. nih.govwustl.eduscilit.com In this capacity, BTM reacts with an acyl source, such as an anhydride (B1165640), to form a highly reactive chiral acyl ammonium ion intermediate. researchgate.net This intermediate then serves as a potent acylating agent, transferring the acyl group to a nucleophile, such as an alcohol. The seminal work by Birman's group demonstrated that benzotetramisole could achieve outstanding enantioselectivities in the kinetic resolution of secondary benzylic alcohols through this pathway. nih.gov The formation of the acyl ammonium intermediate is a key step, as the chirality of the BTM backbone effectively shields one face of the electrophilic acyl group, leading to a highly enantioselective transfer to the incoming nucleophile. researchgate.net

This mode of catalysis has been successfully applied in the dynamic kinetic resolution (DKR) of azlactones, providing access to α-amino acid derivatives with high enantiomeric excess. nih.govnih.gov The catalyst activates the azlactone, facilitating its alcoholysis in an enantioselective manner. nih.gov

Beyond its role in acyl transfer, this compound can also act as a precursor to chiral ammonium enolates. acs.org In these processes, the catalyst reacts with a suitable pronucleophile, such as a carboxylic acid derivative, in the presence of a base. This generates a chiral ammonium enolate, a highly reactive nucleophilic species. acs.org The formation of this intermediate is central to a variety of stereoselective transformations.

For instance, in domino Michael addition/cyclization reactions, an acyl ammonium intermediate, formed from a mixed anhydride and BTM, evolves into a Z-ammonium enolate upon deprotonation. acs.org This enolate then participates in the subsequent carbon-carbon bond-forming steps of the domino sequence. acs.org The stereochemical outcome of these reactions is dictated by the conformationally restricted nature of the chiral ammonium enolate, where the stereodirecting groups on the catalyst effectively block one of the enolate's faces. researchgate.net

The catalytic activity of this compound is fundamentally rooted in its character as a chiral Lewis base. researchgate.netresearchgate.netnih.gov The nucleophilic nitrogen atom of the isothiourea moiety is responsible for the initial activation of the electrophilic substrate, be it an anhydride, an ester, or another acyl donor. researchgate.net This initial nucleophilic attack leads to the formation of the aforementioned reactive intermediates, such as acyl ammonium ions or ammonium enolates.

The design of novel benzotetramisole derivatives with both central and axial chirality has further expanded its utility. These catalysts create a three-dimensional chiral microenvironment that can exert precise control over the stereochemistry of various cycloaddition reactions. nih.gov The interplay between the different chiral elements of the catalyst can have a synergistic effect, leading to high levels of stereoselectivity that are not achievable with simpler BTM analogues. nih.gov

Detailed Mechanistic Pathways of Key Reactions

A deeper understanding of the reaction mechanisms, particularly the steps that determine the stereochemical outcome, is essential for optimizing existing reactions and developing new catalytic transformations.

In several reactions catalyzed by this compound, the enantiodifferentiating step has been a subject of detailed investigation. For the dynamic kinetic resolution of azlactones, it has been proposed that the enantiodifferentiation occurs during the second step of the catalytic cycle, which is the nucleophilic attack of the alcohol on the activated azlactone. nih.gov The strong dependence of the enantioselectivity on the structure of the alcohol nucleophile supports this hypothesis. nih.gov A proposed transition state model involves hydrogen bonding between the benzamide (B126) group of the substrate and the reacting carbonyl, which, in concert with π-π stacking interactions with the catalyst, dictates the facial selectivity of the nucleophilic attack. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to further elucidate the origins of enantioselectivity. researchgate.net These studies have shown that the chiral BTM catalyst restricts the conformation of the substrate, thereby promoting electrostatic interactions that stabilize the transition state leading to the major enantiomer. researchgate.net

The stereoselectivity in reactions involving this compound is often determined in the carbon-carbon bond-forming step. In processes that proceed via an ammonium enolate intermediate, the facial selectivity of the subsequent reaction of this enolate is critical. The formation of a (Z)-ammonium enolate is often favored, which is conformationally restricted by an intramolecular 1,5-O···S interaction. researchgate.net This conformational rigidity, coupled with the steric hindrance provided by the phenyl group of the catalyst, effectively blocks one face of the enolate from the incoming electrophile, thus ensuring high enantioselectivity. researchgate.net

Analysis of Off-Cycle Intermediates and Precatalyst Formation

In the catalytic cycle of this compound (BTM), the formation of the active catalytic species is a crucial initial step. BTM itself serves as the precatalyst. The catalytic cycle is initiated by the reaction of BTM with an acylating agent, typically an acid anhydride or acid chloride, to form a highly activated acyl ammonium intermediate. researchgate.netacs.org This species is the key on-cycle intermediate responsible for subsequent transformations.

From a mechanistic standpoint, the process involves the nucleophilic nitrogen of the isothiourea moiety in BTM attacking the electrophilic acyl source. researchgate.net This generates the chiral acyl ammonium salt. In many BTM-catalyzed reactions, this acyl ammonium species is then deprotonated by a base to form a nucleophilic C(1)-ammonium enolate, which is the key intermediate in processes like domino Michael addition/cyclizations. acs.org

The efficiency of the catalysis suggests that the formation of off-cycle, non-productive intermediates is not a dominant pathway under optimized conditions. The literature extensively covers the productive catalytic cycle, with less emphasis on characterizing specific off-cycle reservoirs. However, catalyst deactivation can occur under certain conditions, hinting at potential off-cycle pathways. For instance, in a domino reaction, the use of phenylacetyl chloride as the acylating agent, instead of pivaloyl chloride, led to significantly lower conversion and catalyst deactivation. acs.org While the specific structures of the deactivated species were not detailed, this observation suggests that the nature of the acylating agent can influence the stability of the on-cycle intermediates and potentially lead to parasitic, off-cycle reactions.

The formation of the key on-cycle intermediates can be summarized as follows:

Precatalyst Activation: this compound reacts with an acyl source (e.g., mixed anhydride).

Formation of Acyl Ammonium Intermediate: A chiral acyl ammonium species is formed. acs.org

Generation of Ammonium Enolate: Deprotonation by a base yields a Z-ammonium enolate, which acts as the active nucleophile in the subsequent reaction. acs.org

Factors Governing Enantioselectivity and Diastereoselectivity

The remarkable stereocontrol exerted by this compound and its derivatives stems from a combination of factors, including the structure of the reactants and the intricate non-covalent interactions within the transition state assembly.

The stereochemical outcome of BTM-catalyzed reactions is highly sensitive to the structure of the substrate. In the dynamic kinetic resolution (DKR) of azlactones, the nature of the substituent at the C4 position plays a critical role.

Electronic Properties: Studies have shown that for 4-aryl-substituted azlactones, the electronic properties of the aryl group have only a minor impact on the enantioselectivity or the rate of the reaction. nih.gov

Steric Hindrance: Steric bulk near the reacting center has a much more pronounced effect. For example, an azlactone substrate with a bulky ortho-substituent was found to be completely unreactive, presumably due to steric hindrance that prevents the substrate from effectively binding to the catalyst's active site. nih.gov Similarly, substrates with other bulky C4 substituents, like 1-naphthyl, react more slowly and with lower enantioselectivity. nih.gov This suggests that the catalyst's chiral pocket can accommodate a range of substituents, but excessive steric demand can inhibit or shut down the reaction.

The higher enantioselectivity generally observed with aryl-substituted azlactones compared to alkyl-substituted ones may be explained by the involvement of favorable π–π interactions between the substrate's aryl group and the C2-phenyl group of the BTM catalyst. nih.gov

| Substrate C4-Substituent | Observation | Inferred Influence | Reference |

|---|---|---|---|

| Aryl (e.g., Phenyl, 4-Methoxyphenyl) | High enantioselectivity (ee), minor rate differences | Electronic properties have a slight effect. Potential for stabilizing π-π interactions. | nih.gov |

| 1-Naphthyl | Slower reaction, lower enantioselectivity | Increased steric bulk hinders optimal transition state geometry. | nih.gov |

| Aryl with ortho-substituent | Completely unreactive | Severe steric hindrance prevents binding to the catalyst. | nih.gov |

| Alkyl (e.g., Isobutyl, Isopropyl) | Generally lower enantioselectivity than aryl substrates | Lack of stabilizing π-π interactions with the catalyst. | nih.gov |

The identity of the nucleophile is a critical determinant of enantioselectivity in BTM catalysis, indicating its involvement in the enantiodifferentiating step of the catalytic cycle. nih.gov In the DKR of azlactones, the choice of the alcohol nucleophile has a strong influence on the level of asymmetric induction. This dependence implies that the nucleophile is not merely a passive reactant but an active participant in the chiral transition state assembly. The interaction between the catalyst-bound substrate (the acyl ammonium intermediate) and the incoming nucleophile dictates the facial selectivity of the attack, thereby setting the stereochemistry of the final product.

To enhance the stereocontrol of BTM, new catalyst designs have been developed that incorporate both central and axial chirality. nih.gov Standard this compound possesses a single stereocenter (central chirality). By introducing a source of axial chirality, such as a substituted biaryl moiety, a more complex and highly organized three-dimensional chiral microenvironment is created around the catalytic site. nih.gov

These axially chiral benzotetramisole catalysts (AxBTM) have demonstrated superior performance in certain cycloaddition reactions. The interplay between the pre-existing central chirality and the newly introduced axial chirality results in a collaborative, or cooperative, effect in regulating the stereochemistry of the products. nih.gov This synergistic interaction leads to significantly higher levels of enantioselectivity and diastereoselectivity than can be achieved with the conventional BTM catalyst alone. Interestingly, the optimal combination of central and axial chirality configurations can differ depending on the specific type of reaction, such as (2+2) versus (4+2) cycloadditions. nih.gov

Non-covalent interactions are fundamental to the mechanism of enantiodifferentiation in BTM catalysis. nih.gov These weaker, attractive forces precisely orient the substrate and nucleophile relative to the chiral catalyst in the transition state. nih.gov

Hydrogen Bonding: A widely accepted transition state model for the DKR of azlactones proposes a key hydrogen bonding interaction between the benzamide group of the substrate and the reacting carbonyl group. nih.gov This interaction helps to lock the substrate into a specific conformation, exposing one face preferentially to the nucleophile.

Electrostatic and π-Interactions: Density functional theory (DFT) calculations have provided deeper insight into the origins of enantioselectivity. nih.gov These studies indicate that the transition state of the faster-reacting enantiomer is stabilized by favorable electrostatic interactions. The chiral scaffold of the BTM catalyst restricts the conformation of the substrate's α-carbon and controls the facial selectivity of the nucleophilic attack, thereby promoting these stabilizing interactions. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of the substrate and the catalyst are also believed to contribute to the stability of the favored transition state, particularly for aryl-substituted substrates. nih.gov The association between a cation and a π system, known as a cation-π interaction, is another crucial non-covalent force that can stabilize transition states in catalysis. nih.govnih.gov

These non-covalent forces act in concert to lower the energy of the transition state leading to one enantiomer over the other, resulting in high levels of stereoselectivity. nih.gov

Applications of + Benzotetramisole in Asymmetric Organic Synthesis

Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. (+)-Benzotetramisole has proven to be a powerful organocatalyst in this domain, particularly for acylation reactions.

This compound has demonstrated remarkable efficacy in the kinetic resolution of various racemic secondary alcohols through enantioselective acylation. bath.ac.uk It is particularly noted for producing outstanding enantioselectivities in the resolution of secondary benzylic alcohols. researchgate.netsci-hub.se The catalyst is also effective for the resolution of secondary allylic and propargylic alcohols. bath.ac.uk In the case of variously substituted secondary propargylic alcohols, BTM-catalyzed kinetic resolution proceeds with selectivity factors (s) up to 32, which was the highest achieved with nonenzymatic catalysts for this class of substrates at the time of the report. bath.ac.ukresearchgate.net

Beyond alcohols, (+)-BTM is an exceptionally efficient catalyst for the kinetic resolution of racemic 2-oxazolidinones. bath.ac.uk This resolution occurs via a catalytic, enantioselective N-acylation process, achieving impressive selectivity factors as high as 520. fau.de

Table 1: Kinetic Resolution of Secondary Alcohols and Oxazolidinones using this compound

| Substrate Class | Acylating Agent | Selectivity Factor (s) | Reference |

| Secondary Benzylic Alcohols | Isobutyric Anhydride (B1165640) | Up to 355 | bath.ac.uk |

| Secondary Propargylic Alcohols | Not Specified | Up to 32 | bath.ac.ukresearchgate.net |

| 2-Oxazolidinones | Not Specified | Up to 520 | fau.de |

This compound is a highly effective catalyst for the dynamic kinetic resolution (DKR) of azlactones, offering a valuable route to α-amino acid derivatives. capes.gov.bracs.orgresearchgate.net The process involves the enantioselective alcoholysis of the azlactone, where the unreacted enantiomer rapidly racemizes, allowing for a theoretical yield of 100% of a single enantiomer of the product. researchgate.net

The BTM-catalyzed DKR of azlactones using di(1-naphthyl)methanol as the nucleophile yields the corresponding di(1-naphthyl)methyl esters of α-amino acids with enantiomeric excesses (ee) up to 96%. capes.gov.bracs.orgresearchgate.net This methodology is particularly noteworthy for its success with C4-aryl-substituted azlactones. nih.govresearchgate.net For instance, the DKR of 2,4-diphenylazlactone proceeded with an excellent 94% ee, a significant improvement over the 75% ee that was previously the highest reported value for this substrate class using either enzymatic or non-enzymatic methods. researchgate.net Research indicates that variations in the electronic properties of the C4-aryl substituent have only a minor impact on the reaction's rate or enantioselectivity. researchgate.net

Table 2: this compound-Catalyzed Dynamic Kinetic Resolution of Azlactones

| Azlactone Substrate (C4-substituent) | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Phenyl (in 2,4-diphenylazlactone) | Di(1-naphthyl)methyl ester | 94% | 94% | researchgate.net |

| 4-Methoxyphenyl | Di(1-naphthyl)methyl ester | 93% | 93% | researchgate.net |

| 4-Chlorophenyl | Di(1-naphthyl)methyl ester | 92% | 92% | researchgate.net |

| 4-Nitrophenyl | Di(1-naphthyl)methyl ester | 91% | 93% | researchgate.net |

| 1-Naphthyl | Di(1-naphthyl)methyl ester | 46% | 76% | nih.govresearchgate.net |

While this compound is effective for resolving acyclic secondary benzylic alcohols, its ring-expanded analogue, (+)-homobenzotetramisole (HBTM), demonstrates superior performance for the kinetic resolution of 2-aryl-substituted cycloalkanols. bath.ac.ukscispace.com A comparison of the two catalysts reveals an interesting divergence in substrate preference: BTM shows higher selectivity for benzylic alcohols, whereas HBTM is particularly effective for aryl-cycloalkanols. bath.ac.uk This structural modification of the catalyst—expanding the imidazoline (B1206853) ring by one carbon—not only leads to increased catalytic activity but also a significantly altered structure-selectivity profile. bath.ac.uk The HBTM-catalyzed acylation of cyclohexanols bearing a trans-aryl or -heteroaryl group at the C2 position affords good to excellent levels of enantioselectivity. bath.ac.uk

Table 3: Comparison of Catalyst Selectivity (s) in Kinetic Resolution

| Substrate | Catalyst | Selectivity Factor (s) | Reference |

| 1-Phenylethanol | (+)-BTM | 55 | bath.ac.uk |

| 1-Phenylethanol | (+)-HBTM | 18 | bath.ac.uk |

| trans-2-Phenylcyclohexan-1-ol | (+)-BTM | 2.6 | bath.ac.uk |

| trans-2-Phenylcyclohexan-1-ol | (+)-HBTM | 28 | bath.ac.uk |

| trans-2-(2-Naphthyl)cyclohexan-1-ol | (+)-HBTM | 51 | bath.ac.uk |

A novel application of this compound is in the kinetic resolution of 2H-azirines. This BTM-catalyzed protocol represents an unprecedented method for the efficient synthesis of chiral 2H-azirines, which are valuable building blocks for further synthetic transformations. The reaction provides both the unreacted starting material and the acylated product as two distinct chiral isomers in a single step. This method is characterized by its broad substrate scope, good yields, and high enantioselectivity.

Table 4: Kinetic Resolution of 2H-Azirines Catalyzed by this compound

| Substrate (2H-Azirine) | Product (Acylated Azirine) | Yield | Enantioselectivity (ee) | Reference |

| Various 2,3-disubstituted | Chiral 2H-azirines | Good | High |

(Specific yield and ee data for individual substrates were not available in the provided search results.)

Asymmetric Rearrangement Reactions

In addition to resolution reactions, this compound serves as an effective organocatalyst for promoting asymmetric rearrangements, where a prochiral substrate is converted into a chiral product with high enantioselectivity.

The Steglich rearrangement is an intramolecular acyl transfer reaction. This compound has been identified as a highly effective organocatalyst for the enantioselective Steglich rearrangement of oxazolyl carbonates. bath.ac.ukresearchgate.net This O- to C-acyl transfer reaction transforms O-acylated oxazoles into C-acylated azlactones, creating a new quaternary stereocenter. researchgate.netscispace.com

Studies have shown that chiral isothioureas like (+)-BTM are superior catalysts for this transformation compared to other catalyst families, such as planar chiral aminopyridines. researchgate.net The reaction catalyzed by (R)-Benzotetramisole can produce the corresponding 4-carboxyazlactone products with reasonable to good enantioselectivity. researchgate.net This method provides a practical synthetic route towards enantiomerically enriched α,α-dialkyl amino acids. researchgate.net

Table 5: Asymmetric Steglich Rearrangement of Oxazolyl Carbonates

| Catalyst | Reaction Type | Product Class | Enantioselectivity (ee) | Reference |

| (R)-Benzotetramisole | O- to C-acyl transfer | 4-Carboxyazlactones | Reasonable to good | researchgate.net |

Wolff Rearrangement and Asymmetric Ketene (B1206846) Esterification

A significant advancement in asymmetric catalysis has been the development of a cascade reaction that combines a visible-light-induced Wolff rearrangement with a BTM-catalyzed asymmetric ketene esterification. organic-chemistry.orgacs.orgacs.org This process directly converts achiral α-diazoketones into valuable chiral α,α-disubstituted carboxylic esters with high enantioselectivity. organic-chemistry.orgacs.org The reaction proceeds through the in situ formation of a ketene intermediate via photolysis of the α-diazoketone. organic-chemistry.orgresearchgate.net The highly reactive ketene is then trapped by the benzotetramisole-type catalyst, which facilitates a stereoselective nucleophilic attack by a phenol (B47542), yielding the chiral ester. organic-chemistry.org

This method successfully overcomes the challenges associated with the instability of ketene intermediates and potential side reactions. organic-chemistry.org Researchers have optimized conditions, finding that 2-methyltetrahydrofuran (B130290) is an effective solvent and 2,4-disubstituted phenols are excellent nucleophiles. organic-chemistry.org The protocol demonstrates broad substrate tolerance, accommodating various alkyl and aryl groups on the diazoketone, and consistently delivers high yields and enantiomeric ratios (up to 97.5:2.5 er). organic-chemistry.orgacs.org This asymmetric Wolff rearrangement has been applied to the synthesis of bioactive molecules, including esters of ibuprofen (B1674241) and the core structure of the insecticide flucythrinate. organic-chemistry.orgacs.org

Asymmetric Cycloaddition Reactions

This compound and its analogues have proven to be exceptional catalysts for a range of asymmetric cycloaddition reactions. By activating substrates to form chiral ammonium (B1175870) enolates or acylammonium intermediates, BTM facilitates the construction of complex cyclic structures with a high degree of stereocontrol.

Nucleophile Catalyzed Aldol-Lactonization (NCAL) Processes

Benzotetramisole (BTM) and its derivative, homobenzotetramisole (HBTM), are effective catalysts for nucleophile-catalyzed aldol-lactonization (NCAL) processes. acs.orgrecercat.catbath.ac.uk These intramolecular domino reactions are initiated by the activation of keto-acid substrates by the isothiourea catalyst. capes.gov.br The catalyst acts as a nucleophilic promoter, generating a highly reactive ammonium enolate intermediate which then undergoes a stereoselective intramolecular aldol (B89426) addition. acs.orgrecercat.cat This is followed by lactonization to yield bicyclic or tricyclic β-lactones. capes.gov.br These complex molecular architectures are produced with high stereoselectivity, demonstrating the utility of BTM-type catalysts in desymmetrization reactions. capes.gov.br

Domino Michael Addition/Cyclization Reactions

The catalytic power of this compound is further highlighted in domino Michael addition/cyclization reactions. An immobilized analogue of BTM has been developed and successfully employed in the synthesis of dihydropyridinones. acs.orgfigshare.com This reaction involves the in situ activation of arylacetic acids with pivaloyl chloride, followed by a domino reaction with chalcone-type tosylimines. acs.orgresearchgate.net The process yields dihydropyridinones with excellent yields and very high enantioselectivity (mean 97.4% ee). figshare.comresearchgate.net

The immobilized catalyst has proven to be robust and recyclable, even allowing for the implementation of a continuous flow process for the production of chiral dihydropyridinones. figshare.comresearchgate.net The methodology has also been extended to reactions using saccharin-derived tosylimines as electrophiles, producing 8,9-dihydro-7H-benzo organic-chemistry.orgresearcher.lifeisothiazolo[2,3-a]pyridin-7-one 5,5-dioxides in high yields and with excellent enantioselectivities (mean 98% ee). researchgate.net

Table 1: BTM-Catalyzed Domino Michael Addition/Cyclization of Arylacetic Acids and Tosylimines figshare.comresearchgate.net

| Arylacetic Acid | Tosylimine Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylacetic acid | Chalcone-type | Dihydropyridinone | High | 97.4 (mean) |

| Various arylacetic acids | Saccharin-derived | Benzoisothiazolopyridinone dioxide | High | 98 (mean) |

[2+2] Cycloadditions (e.g., with Perfluoroalkylketones, Trifluoromethyl Enones)

This compound and its more sterically hindered variant, HyperBTM, catalyze the formal [2+2] cycloaddition of C(1)-ammonium enolates with fluorinated ketones. researchgate.netacs.org This methodology has been successfully applied to reactions with perfluoroalkylketones and trifluoromethyl enones, affording β-lactones with excellent diastereo- and enantioselectivity. acs.orgresearchgate.net For instance, the reaction with perfluoroalkylketones has been demonstrated for 31 examples, achieving yields up to 96% and enantiomeric ratios greater than 99:1. researchgate.netresearchgate.net Similarly, the selective [2+2] cycloaddition with trifluoromethyl enones produces the corresponding β-lactones in good yields (up to 75%) and with outstanding enantioselectivity (>99:1 er). researchgate.netresearchgate.net

The regioselectivity of the process, favoring [2+2] over [4+2] cycloaddition, is influenced by the substituents on both the enolate precursor and the trifluoromethylenone. acs.org The development of axially chiral benzotetramisoles (AxBTM) has further enhanced the stereochemical control in these reactions, showcasing how the catalyst's multi-layered chiral microenvironment can dictate the reaction outcome. researcher.liferesearchgate.net

Table 2: BTM-Catalyzed [2+2] Cycloadditions researchgate.netresearchgate.net

| Enolate Precursor | Electrophile | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| α-silyl-α-alkyl substituted anhydride | Perfluoroalkylketones | HyperBTM | up to 96 | >99:1 |

| α-silyl-α-alkyl substituted anhydride | Trifluoromethyl enones | HyperBTM | up to 75 | >99:1 |

| α-fluoro-α-aryl anhydride | Imines | AxBTM | - | High |

[4+2] Cycloadditions (e.g., of Enynamides with Pentafluorophenyl Esters)

In a powerful combination of catalytic systems, this compound is utilized in sequential gold/BTM-catalyzed [4+2] cycloadditions. researchgate.net This reaction involves the cycloaddition of enynamides with pentafluorophenyl esters. researchgate.netresearcher.life Pentafluorophenyl esters are active esters that are less susceptible to hydrolysis and react efficiently to form amide bonds. wikipedia.org In this sequence, the BTM catalyst activates the pentafluorophenyl ester to generate a chiral acylammonium species, which then acts as a potent dienophile. mdpi.com

The development of axially chiral benzotetramisoles (AxBTM), which possess both central and axial chirality, has been particularly impactful for this transformation. researcher.liferesearchgate.net The interplay between the two chiral elements creates a unique three-dimensional catalytic pocket that enables high levels of stereoselectivity, which are difficult to obtain with conventional BTM catalysts. researcher.liferesearchgate.net This dual catalytic approach provides access to complex heterocyclic structures with excellent control over the stereochemical outcome. researchgate.net

Aza-Hetero-Diels-Alder Reactions

This compound has also been employed as a catalyst in aza-hetero-Diels-Alder reactions. mdpi.com This type of reaction is a powerful tool for constructing six-membered nitrogen-containing heterocycles. organic-chemistry.org In a reported example, BTM catalyzes the reaction by activating a pentafluorophenyl butanoate. mdpi.com The catalyst displaces the pentafluorophenoxide group from the ester to form a chiral α,β-unsaturated acylammonium intermediate. This intermediate serves as an activated dienophile, which then reacts with a suitable diene. The chirality of the BTM catalyst is crucial, as the (R)- and (S)-enantiomers can form matched and mismatched pairs with other chiral components in the reaction, significantly influencing the diastereoselectivity of the cycloaddition. mdpi.com This demonstrates the catalyst's critical role in orchestrating the stereochemical course of the reaction.

Inverse Electron-Demand Diels-Alder Reactions

While information on the specific application of this compound in inverse electron-demand Diels-Alder (IEDDA) reactions is not extensively detailed in the provided search results, the principles of IEDDA reactions are well-established. wikipedia.orgnih.govsigmaaldrich.com This type of cycloaddition occurs between an electron-rich dienophile and an electron-poor diene, a reversal of the electronic requirements of the standard Diels-Alder reaction. wikipedia.orgnih.gov These reactions are particularly useful for synthesizing heterocyclic compounds, which are common motifs in natural products. wikipedia.orgsigmaaldrich.com The reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming a six-membered ring. wikipedia.org The regiochemistry and stereochemistry of the reaction are governed by the electronic and steric properties of the diene and dienophile. wikipedia.org Given the established catalytic activity of this compound in activating substrates, its potential use in enantioselective IEDDA reactions would likely involve the in situ generation of a chiral, activated species that then participates in the cycloaddition.

Other Enantioselective Transformations

Beyond cycloaddition reactions, this compound has proven to be a versatile catalyst in a range of other enantioselective transformations.

Asymmetric Silylations of Alcohol Derivatives

This compound has been effectively employed as a catalyst in the kinetic resolution of secondary alcohols through asymmetric silylation. nsf.govrsc.orgscispace.comresearchgate.net In these reactions, the catalyst selectively promotes the silylation of one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the silylated product, both in enantioenriched form. researchgate.net

Mechanistic studies involving reaction progress kinetic analysis have shed light on the reaction mechanism. nsf.govrsc.org The reaction order was found to be first order in the alcohol and the catalyst, but a higher order (1.5) in the silyl (B83357) chloride. nsf.gov This suggests a multi-step mechanism where the catalyst and silyl chloride interact to form a reactive intermediate prior to the rate-determining step. nsf.govrsc.org The use of benzotetramisole, with its fused aromatic ring, generally leads to higher selectivity compared to its non-benzannulated analog, tetramisole, likely due to increased π-π stacking interactions. nsf.govresearchgate.net

Table 1: Asymmetric Silylation of Secondary Alcohols Catalyzed by Isothioureas

| Entry | Catalyst | Substrate | Silylating Agent | Selectivity (s) | Reference |

| 1 | (-)-Tetramisole | Racemic secondary alcohol | Ph3SiCl | Lower | researchgate.net |

| 2 | (-)-Benzotetramisole | Racemic secondary alcohol | Ph3SiCl | Higher | researchgate.net |

Data adapted from research on kinetic resolutions of secondary alcohols. researchgate.net

Asymmetric α-Allylation of Activated Aryl Esters

Cooperative catalysis, merging the reactivity of a Lewis base organocatalyst with a transition metal catalyst, has enabled the direct asymmetric α-allylation of aryl acetic acid esters using this compound. nih.govacs.org In this process, this compound activates the aryl ester to form a C1-ammonium enolate, which then acts as a nucleophile. nih.govrsc.org Concurrently, a palladium catalyst generates a π-allyl palladium electrophile from an allylic precursor. nih.gov The subsequent reaction between these two intermediates proceeds with high enantioselectivity, dictated by the chiral isothiourea catalyst. nih.gov

This methodology has been shown to be effective for a range of aryl acetic acid ester nucleophiles and various electron-deficient allylic electrophiles. nih.gov The choice of palladium catalyst and its ligands can influence the efficiency and stereochemical outcome of the reaction, particularly with different substituents on the allylic partner. nih.gov

Table 2: Cooperative Catalysis for Asymmetric α-Allylation

| Catalyst System | Nucleophile | Electrophile | Key Outcome | Reference |

| This compound / Pd-Xantphos | Phenyl acetic acid pentafluorophenyl ester | Allylic tosylates | High enantioselectivity | nih.gov |

| This compound / Iridium complex | Aryl acetic acid ester | Allylic t-butyl carbonates | Stereodivergent substitution | rsc.org |

This table summarizes the general findings of cooperative catalysis involving this compound. nih.govrsc.org

Enantioselective Organophosphorus Synthesis

This compound has been investigated as a chiral nucleophilic catalyst for the synthesis of P-stereogenic organophosphorus compounds. mdpi.comudayton.edu The approach involves the coupling of racemic H-phosphinates with nucleophilic alcohols under halogenating conditions. mdpi.com (S)-Benzotetramisole was identified as a suitable catalyst, providing phosphonate (B1237965) products in moderate yields and enantioselectivities. mdpi.com

Optimization studies have shown that catalyst loading and temperature can influence the enantiomeric excess (ee) of the product. For instance, increasing the catalyst loading of (S)-BTM from 10 mol% to 50 mol% led to a modest increase in enantioselectivity. mdpi.com The reaction temperature was also found to affect both yield and enantioselectivity, with 0 °C being identified as optimal in one study. mdpi.com The substrate scope has been explored by varying both the alcohol and the aryl group on the H-phosphinate. mdpi.com While promising, the reported enantioselectivities have been modest, with the highest being around 62% ee. mdpi.comudayton.edu Computational studies suggest that the lower than desired enantioselectivity may be due to the ability of a key intermediate to adopt different low-energy conformations. udayton.edu

Table 3: Enantioselective Synthesis of Phosphonates using (S)-Benzotetramisole

| Entry | H-Phosphinate | Alcohol | Yield (%) | ee (%) | Reference |

| 1 | Isopropyl phenyl-H-phosphinate | Phenol | 58 | 49 | mdpi.com |

| 2 | Methyl phenyl-H-phosphinate | Phenol | 33 | 52 | mdpi.com |

| 3 | Ethyl phenyl-H-phosphinate | Phenol | 95 | 54 | mdpi.com |

Data represents a selection of results from the coupling of H-phosphinates and phenol catalyzed by (S)-BTM. mdpi.com

Synthesis of Pyrrolizine Derivatives

A highly efficient and stereoselective synthesis of cis-pyrrolizine carboxylate derivatives has been developed using this compound as the catalyst. nih.govresearchgate.netrsc.org The reaction proceeds via an intramolecular Michael addition-lactonization cascade of pyrrole-derived enone acids. nih.govresearchgate.netrsc.org Commercially available this compound, at a loading of 5 mol%, was found to be the optimal catalyst for this transformation, affording the desired products with excellent diastereoselectivity (>95:5 dr) and enantioselectivity (>98:2 er) for a range of substrates. nih.govresearchgate.netrsc.org

The reaction mechanism involves the initial formation of a mixed anhydride from the enone acid, which then reacts with this compound to generate a chiral acyl ammonium ion. nih.gov This intermediate facilitates the key intramolecular cascade. The resulting pyrrolizine dihydropyranone products can be readily ring-opened with various nucleophiles, such as methanol (B129727) or amines, to yield the final pyrrolizine derivatives in high yield and with preservation of the high enantioselectivity. nih.govresearchgate.netrsc.org

Table 4: this compound Catalyzed Synthesis of Pyrrolizine Derivatives

| Substrate | Catalyst Loading | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

| Pyrrole-derived enone acids (various) | 5 mol% | >95:5 | >98:2 | nih.govresearchgate.netrsc.org |

This table summarizes the general stereochemical outcome for the synthesis of a range of cis-pyrrolizine carboxylate derivatives. nih.govresearchgate.netrsc.org

Computational Studies of + Benzotetramisole Catalysis

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method for examining the electronic structure of molecules. solubilityofthings.com It is considered invaluable for understanding various catalytic processes and has become a common approach in catalysis studies. osti.gov

Modeling of Transition States and Reaction Intermediates

DFT calculations are routinely employed to identify and characterize stationary structures on Born-Oppenheimer potential energy surfaces, which include stable reactants, products, and transient intermediates. aps.org Crucially, optimized first-order saddle points on these surfaces represent transition state structures, which are fundamental for detailed kinetic studies and for predicting concentration fluxes in a reaction. aps.org

For instance, DFT studies have been directed towards assessing the basis for stereoselectivity in the kinetic resolution of alcohols and lactams catalyzed by isothioureas, a class to which (+)-Benzotetramisole belongs. researchgate.net Such reactions often involve multiple steps, including the complexation of the isothiourea catalyst with the substrate, dissociation of specific groups, α-C-H deprotonation of an acyl ammonium (B1175870) intermediate, stepwise cycloaddition processes, and the eventual dissociation of the catalyst. researchgate.net The location of transition state (TS) structures often represents the most computationally intensive part of a mechanistic investigation that relies on identifying stationary points. mdpi.com Automated workflows, such as AutoTS, can streamline this process by requiring only the structures of reactants and products as input, thereby automating the search for transition states and the determination of reaction energetics. schrodinger.com In the context of this compound, DFT calculations have been successfully applied to elucidate the mechanism and stereoselectivity in various reactions, including the isothiourea-catalyzed enantioselective pyrrolizine synthesis, where the formation of the observed cis-stereoisomer was predicted to be both kinetically and thermodynamically favored. rsc.org

Prediction of Stereoselectivity and Enantiomeric Excess

DFT calculations possess the capability to predict stereoselectivity and enantiomeric excess (ee) in asymmetric reactions. researchgate.netnih.govanu.edu.au For example, in the isothiourea-catalyzed Michael addition of aryl ester pronucleophiles to vinyl bis-sulfones, DFT analysis has successfully elucidated the preferred binding orientation of a 4-oxazinone substrate, accurately predicting the formation of the major R product with a calculated ee that showed good agreement with experimental data. researchgate.netresearchgate.net

In the dynamic kinetic resolution of azlactones catalyzed by benzotetramisole, which has achieved up to 96% ee, mechanistic studies combined with DFT analysis have indicated that a crucial cation-π interaction between the substrate and the acylated catalyst is observed within the favored transition state, contributing significantly to the observed enantioselectivity. researchgate.netnih.gov Furthermore, DFT has demonstrated its accuracy in modeling enantioselectivity for various dioxirane-catalyzed asymmetric epoxidations, successfully predicting high selectivities. nih.gov It is important to note that the calculated enantiomeric excess can vary considerably depending on the specific density functional approximation (DFA), basis set, and implicit solvation models employed in the DFT calculations. mdpi.com Despite these variations, successful predictions of experimental enantioselectivity often benefit from an element of error cancellation. mdpi.com

Computational Insights into Catalyst-Substrate Interactions

DFT calculations offer valuable insights into the non-covalent interactions that occur between the catalyst and the substrate, which are critical for controlling both reactivity and selectivity. nih.gov In the context of this compound catalysis, lone pair-π (LP-π) interactions have been identified as a significant type of non-covalent interaction. nih.gov this compound (BTM) is recognized as a privileged acyl transfer catalyst that effectively promotes LP-π interactions because the positive charge of the acylated BTM is delocalized onto its dihydroimidazole (B8729859) ring, enabling strong binding with various oxygen and sulfur lone pair donors. nih.gov These interactions are essential for anchoring catalyst-substrate interactions, thereby achieving desired reactivity and selectivity. nih.gov

For instance, in the site-selective acylation of carbohydrates catalyzed by chiral catalysts, DFT calculations indicated that the primary factor determining selectivity is the presence or absence of a cation-π interaction between the cation in the acylated catalyst and an appropriate lone pair in the substrate. nih.gov This understanding led to the development of a predictive model for site-selectivity, which was subsequently validated using various substrates. nih.gov Energy decomposition analysis calculations have further revealed that the dominant stabilizing force in LP-π complexes is electrostatic interactions, and the electrostatic potential surface of the π system can accurately predict the most favorable site for LP-π complex formation. nih.gov

Quantum Mechanical (QM) Computations for Reaction Mechanism Analysis

Quantum Mechanical (QM) computations, encompassing methods like DFT and higher-level ab initio approaches, are extensively employed to analyze reaction mechanisms by estimating chemical reaction pathways, including transition state energies and connected equilibria. rsc.org These methods allow for the optimization of stationary structures on Born-Oppenheimer potential energy surfaces, thereby yielding stable reactants, products, and intermediates, as well as first-order saddle points that represent transition states. aps.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a popular approach for investigating chemical reactions in condensed phases, such as enzymatic environments. mpg.de In QM/MM methods, the specific region of the system where the chemical process occurs is treated with an appropriate level of quantum chemistry theory, while the remaining parts are described by a molecular mechanics force field. mpg.de QM computations enable a detailed understanding of bond breaking and forming processes, charge distribution, and energy profiles throughout the entire reaction coordinate. aps.orgrsc.org For example, comprehensive quantum mechanical studies have been conducted to understand enantioselectivity across large datasets, demonstrating the utility of transition state modeling in quantitatively predicting reaction outcomes. nih.gov

Theoretical Investigations of Conformational Landscapes and Their Influence on Selectivity

Theoretical investigations, frequently utilizing DFT, are crucial for exploring the conformational landscape of molecules to understand how their three-dimensional arrangements influence reactivity and selectivity. rsc.orgscirp.org Conformational flexibility can significantly impact a molecule's ability to fold or engage in specific interactions, which is a critical aspect in catalyst design. scirp.orgrsc.org

For instance, in studies of β-amino acids, theoretical calculations (using Hartree-Fock and DFT methods) have been employed to determine the relative stabilities of various conformations in both gas phase and with solvation, suggesting that intramolecular hydrogen bonding plays an important role in conformational stability. scirp.org The preferred conformational arrangements of the catalyst and its intermediates can dictate the stereochemical outcome of a reaction by presenting different faces of the substrate for attack or by favoring specific non-covalent interactions. rsc.orgresearchgate.net Computational studies have successfully probed the factors leading to high stereocontrol in reactions catalyzed by benzotetramisole, where the formation of specific stereoisomers was predicted based on the kinetic and thermodynamic favorability of their transition states, which are intrinsically linked to the conformational preferences of the reacting species. rsc.org

Application of Computational Chemistry in Catalyst Design and Optimization

Computational chemistry, encompassing DFT and other QM methods, has become an integral component of modern catalyst design and optimization strategies. solubilityofthings.commdpi.comd-nb.info Insights derived from mechanistic studies, predictions of stereoselectivity, and detailed analyses of catalyst-substrate interactions are directly applied to the rational design of new or improved catalysts. rsc.orgmdpi.com Computational models are capable of predicting a catalyst's function and the outcome of catalytic reactions in terms of activity, selectivity, and potential applications. mdpi.com This process often involves identifying key structural features or electronic properties, known as descriptors, that correlate with desired catalytic performance. osti.govrsc.org

For example, computational studies have provided guidance in the design of axially chiral benzotetramisoles, which serve as Lewis base catalysts for asymmetric cycloadditions. researchgate.net The ability to accurately predict enantiomeric excess and understand the fundamental origin of selectivity enables the targeted modification of catalyst structures to enhance their performance. anu.edu.aumdpi.com Computational approaches offer significant advantages, including being non-toxic, harmless, and relatively low cost compared to purely experimental methods. This allows for the efficient screening of potential candidates and the exploration of vast chemical spaces to identify optimal catalyst performance. rsc.orge3s-conferences.org The integration of data-driven, automated, and modular workflows, often incorporating machine learning, is considered key to advancing homogeneous catalyst design on an unprecedented scale. d-nb.info

Emerging Trends and Future Directions in + Benzotetramisole Research

Development of Next-Generation (+)-Benzotetramisole Catalysts

The quest for catalysts with superior activity and selectivity is a primary driver of current research. Efforts are concentrated on rational structural modifications and the integration of BTM with other catalytic systems to unlock new reactivity.

Strategies for Enhanced Reactivity and Selectivity

A key strategy in developing next-generation BTM catalysts involves the introduction of additional stereochemical elements to create a more defined and influential chiral environment. Researchers have designed and synthesized a new class of benzotetramisole catalysts, known as AxBTM, which possess both central and axial chirality. researchgate.netresearchgate.net This dual chirality establishes a unique three-dimensional microenvironment that can regulate stereochemistry with exceptional precision. researchgate.netresearchgate.net The interplay between the axial and central chiral elements has been shown to have a collaborative effect, leading to high levels of stereoselectivity in cycloaddition reactions that are otherwise difficult to achieve with conventional BTM catalysts. researchgate.net

Another approach involves modifying the core scaffold of the catalyst. The development of homobenzotetramisole (HBTM), a ring-expanded analogue of BTM containing a tetrahydropyrimidine (B8763341) moiety, represents one such structural variation. acs.org This modification has proven effective for new substrate classes, such as in the kinetic resolution of aryl-cycloalkanols. acs.org

Furthermore, catalyst immobilization has emerged as a practical strategy for improving catalyst handling and recyclability, which can also influence reactivity. An enantiopure BTM analogue has been successfully immobilized on a polystyrene support. acs.orgacs.org This supported catalyst not only demonstrates high activity and enantioselectivity but also exhibits enhanced diastereoselectivity in certain reactions compared to its homogeneous counterpart. acs.orgacs.org This improvement is attributed to steric interactions between the substrate and the catalyst's linker and support, which further refines the stereochemical control of the reaction. acs.orgacs.org

| Strategy | Catalyst Example | Key Feature | Reported Application | Reference |

|---|---|---|---|---|

| Introduction of Axial Chirality | AxBTM | Possesses both central and axial chirality, creating a 3D chiral pocket. | Asymmetric (2+2) and (4+2) cycloadditions. | researchgate.netresearchgate.net |

| Scaffold Modification | Homobenzotetramisole (HBTM) | Ring-expanded version with a tetrahydropyrimidine core. | Kinetic resolution of aryl-cycloalkanols. | acs.org |

| Immobilization | Polystyrene-Supported BTM | Covalently attached to a solid support for recyclability and enhanced stability. | Domino Michael addition/cyclization reactions. | acs.orgacs.org |

Integration with Other Catalytic Modalities (e.g., Cooperative Catalysis with Metals, Photocatalysis)

A significant trend in modern catalysis is the combination of distinct catalytic modes to achieve transformations that are impossible with a single catalyst. This compound has proven to be an excellent partner in such cooperative systems.

Cooperative Catalysis with Metals: The synergy between BTM as a Lewis base organocatalyst and transition metal catalysts has unlocked novel and powerful synthetic methods. rsc.orgsioc-journal.cn In one example, a cooperative system of an iridium complex and a BTM derivative was used for the stereodivergent allylic alkylation of aryl acetic acid esters. rsc.org In this dual catalytic cycle, the BTM catalyst activates the ester to form a C1-ammonium enolate, while the iridium complex generates an Ir-allyl-π complex from the allylic precursor. rsc.org The reaction between these two activated intermediates allows for transformations that were previously unattainable. rsc.org Similarly, cooperative catalysis between BTM and palladium has been successfully applied to the enantioselective α-allylation of acyclic esters with challenging 2-substituted allyl electrophiles. nih.gov A critical insight from this work is that the metal-centered reactivity and the enantiocontrol (governed by the chiral BTM) can be tuned independently, allowing for rational optimization of the reaction. nih.gov

Integration with Photocatalysis: The merger of organocatalysis with visible-light photocatalysis is a rapidly advancing field that enables novel radical-based transformations under mild conditions. rsc.orgbeilstein-journals.org While specific examples detailing the integration of BTM with photocatalysis are emerging, the broader concept has been well-established. researchgate.net For instance, cooperative iridium photocatalysis has been combined with amine organocatalysts to facilitate stereoselective radical reactions. rsc.org This approach typically involves the organocatalyst generating a chiral enamine intermediate while the photocatalyst activates a substrate to form a reactive radical species. rsc.org The potential to apply similar principles using BTM to generate chiral ammonium (B1175870) enolates that can react with photochemically generated radicals represents a promising future direction. researchgate.net The use of continuous-flow microreactors is also being explored to enhance the efficiency and safety of these integrated photocatalytic processes. beilstein-journals.orgbeilstein-journals.org

Expanding the Scope of this compound-Catalyzed Reactions

Research is continuously aimed at broadening the applicability of BTM catalysis by exploring new types of substrates and developing more complex, efficient reaction sequences.

New Substrate Classes and Transformational Pathways

While initially recognized for the kinetic resolution of secondary alcohols, the scope of BTM catalysis has expanded significantly to include a variety of other substrate classes and reaction types. researchgate.netacs.orgnih.gov A notable application is the dynamic kinetic resolution (DKR) of azlactones, which provides an efficient route to valuable α-amino acid derivatives. nih.govresearchgate.net BTM has been found to be highly effective for this transformation, particularly with C4-aryl-substituted azlactones, delivering products with up to 96% enantiomeric excess (ee). nih.gov

The versatility of BTM has been further demonstrated in the kinetic resolution of unprecedented substrate classes, such as 2H-azirines, providing a novel method for accessing these strained, chiral building blocks. rsc.org The development of modified catalysts like HBTM has also enabled the kinetic resolution of previously challenging substrates like aryl-cycloalkanols. acs.org Beyond kinetic resolutions, BTM and its derivatives catalyze a range of other transformations, including enantioselective [2+2]-cycloadditions with substrates like perfluoroalkylketones and trifluoromethyl enones. researchgate.net

| Reaction Type | Substrate Class | Catalyst | Product | Significance | Reference |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution | Azlactones (4-aryl-substituted) | (+)-BTM | α-Amino acid esters | Highly enantioselective route to amino acids (up to 96% ee). | nih.gov |

| Kinetic Resolution | 2H-Azirines | (+)-BTM | Chiral 2H-azirines | First BTM-catalyzed KR of this substrate class. | rsc.org |

| Kinetic Resolution | Aryl-cycloalkanols | HBTM | Chiral cyclic alcohols | Demonstrates utility of next-generation catalyst scaffold. | acs.org |

| [2+2] Cycloaddition | α-Fluoro-α-aryl anhydrides + Imines | AxBTM | β-Lactams | High stereoselectivity from axially chiral catalyst. | researchgate.net |

Multicomponent and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and sustainability. BTM catalysts are highly effective at initiating such complex sequences. A prominent example is the domino Michael addition/cyclization reaction between in situ activated arylacetic acids and chalcone-derived tosylimines. acs.orgacs.org This reaction, catalyzed by an immobilized BTM analogue, produces dihydropyridinones with excellent yields and enantioselectivities (mean ee 97.4%). acs.org The process has even been adapted to a continuous-flow system, demonstrating its robustness and potential for large-scale synthesis. acs.orgrsc.org

BTM has also been employed in synergistic multicomponent cascade reactions. In one report, a cascade reaction between ethynyl (B1212043) benzoxazinanones and mixed anhydrides is achieved through the synergistic action of a copper-based catalyst and chiral BTM. nih.gov This process constructs synthetically valuable 3,4-dihydroquinolin-2-ones bearing two adjacent stereocenters with high diastereo- and enantioselectivity. nih.gov Such multicomponent strategies, where a catalyst orchestrates the assembly of three or more starting materials, represent a powerful approach to rapidly building molecular complexity from simple precursors. mdpi.com

Advanced Computational Methodologies in Catalyst Discovery

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalytic systems, accelerating the discovery of new and improved catalysts. simonsfoundation.org Density Functional Theory (DFT) studies have been instrumental in elucidating the mechanisms of BTM-catalyzed reactions. researchgate.net For instance, computational analyses were used to probe the basis for stereoselectivity in the kinetic resolution of alcohols, identifying key cation-π interactions between the acylated BTM intermediate and the substrate as a critical controlling factor. researchgate.net